Cas no 2138312-86-2 (Pyrrolidine, 3-ethynyl-2-methyl-)
Pyrrolidine, 3-ethynyl-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- Pyrrolidine, 3-ethynyl-2-methyl-
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- Inchi: 1S/C7H11N/c1-3-7-4-5-8-6(7)2/h1,6-8H,4-5H2,2H3
- InChI Key: NQTWSCBBJOACSM-UHFFFAOYSA-N
- SMILES: N1CCC(C#C)C1C
Pyrrolidine, 3-ethynyl-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-787719-0.05g |
3-ethynyl-2-methylpyrrolidine |
2138312-86-2 | 95.0% | 0.05g |
$1836.0 | 2025-02-22 | |
| Enamine | EN300-787719-0.1g |
3-ethynyl-2-methylpyrrolidine |
2138312-86-2 | 95.0% | 0.1g |
$1923.0 | 2025-02-22 | |
| Enamine | EN300-787719-0.25g |
3-ethynyl-2-methylpyrrolidine |
2138312-86-2 | 95.0% | 0.25g |
$2011.0 | 2025-02-22 | |
| Enamine | EN300-787719-0.5g |
3-ethynyl-2-methylpyrrolidine |
2138312-86-2 | 95.0% | 0.5g |
$2098.0 | 2025-02-22 | |
| Enamine | EN300-787719-1.0g |
3-ethynyl-2-methylpyrrolidine |
2138312-86-2 | 95.0% | 1.0g |
$2186.0 | 2025-02-22 | |
| Enamine | EN300-787719-2.5g |
3-ethynyl-2-methylpyrrolidine |
2138312-86-2 | 95.0% | 2.5g |
$4286.0 | 2025-02-22 | |
| Enamine | EN300-787719-5.0g |
3-ethynyl-2-methylpyrrolidine |
2138312-86-2 | 95.0% | 5.0g |
$6339.0 | 2025-02-22 | |
| Enamine | EN300-787719-10.0g |
3-ethynyl-2-methylpyrrolidine |
2138312-86-2 | 95.0% | 10.0g |
$9400.0 | 2025-02-22 |
Pyrrolidine, 3-ethynyl-2-methyl- Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Pyrrolidine, 3-ethynyl-2-methyl-
Introduction to Pyrrolidine, 3-ethynyl-2-methyl- (CAS No. 2138312-86-2)
Pyrrolidine, 3-ethynyl-2-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 2138312-86-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrrolidine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and synthetic utility. The presence of both an ethynyl and a methyl substituent in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of Pyrrolidine, 3-ethynyl-2-methyl- consists of a five-membered ring containing nitrogen, with an ethynyl group attached at the 3-position and a methyl group at the 2-position. This arrangement creates a high degree of electronic richness and reactivity, which is exploited in various synthetic pathways. The ethynyl group, characterized by its triple bond, serves as a versatile handle for further functionalization, while the methyl group contributes to steric and electronic effects that can influence the compound's interactions with biological targets.
In recent years, Pyrrolidine, 3-ethynyl-2-methyl- has been extensively studied for its potential applications in drug discovery and development. Its structural features make it an attractive scaffold for designing molecules with specific pharmacological properties. One of the most promising areas of research involves its use as a building block in the synthesis of small-molecule inhibitors targeting various therapeutic areas, including oncology, neurology, and infectious diseases.
One notable application of Pyrrolidine, 3-ethynyl-2-methyl- is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. By incorporating the Pyrrolidine, 3-ethynyl-2-methyl- moiety into kinase inhibitors, researchers have been able to design molecules with enhanced binding affinity and selectivity. For instance, studies have shown that derivatives of this compound can effectively inhibit specific kinases by interacting with their active sites, thereby disrupting aberrant signaling cascades.
Another area where Pyrrolidine, 3-ethynyl-2-methyl- has shown promise is in the treatment of neurological disorders. The compound's ability to cross the blood-brain barrier makes it an ideal candidate for developing central nervous system (CNS) therapeutics. Researchers have explored its potential as an acetylcholinesterase inhibitor for Alzheimer's disease and as a GABA receptor modulator for anxiety disorders. The unique structural features of Pyrrolidine, 3-ethynyl-2-methyl- allow it to interact with these receptors in a way that enhances therapeutic efficacy while minimizing side effects.
The synthesis of Pyrrolidine, 3-ethynyl-2-methyl-* has been optimized through various methodologies to ensure high yield and purity. One common approach involves the reaction of appropriately substituted pyrrolidines with ethynylating agents under controlled conditions. These reactions often require catalysts such as palladium complexes to facilitate the coupling of the ethynyl group to the pyrrolidine ring. The introduction of the methyl group can be achieved through alkylation reactions or by employing protecting group strategies to prevent unwanted side reactions.
Recent advancements in synthetic chemistry have also enabled the preparation of complex derivatives of Pyrrolidine, 3-ethynyl-* using transition metal-catalyzed cross-coupling reactions. These techniques have expanded the scope of possible modifications, allowing researchers to fine-tune the properties of their target molecules. For example, Suzuki-Miyaura couplings have been used to introduce aryl groups at various positions on the pyrrolidine ring, further diversifying its pharmacological profile.
The pharmacokinetic properties of Pyrrolidine*, 3-* ethynyl-* methyl-* are also subjects of ongoing research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies have demonstrated that modifications to its structure can significantly influence its bioavailability and metabolic stability. By leveraging computational modeling and experimental data, researchers are able to predict and refine these properties before moving into clinical trials.
In conclusion, Pyrrolidine*, 3-* ethynyl-* methyl-* (CAS No.*2138312*86*52*) represents a fascinating compound with broad applications in pharmaceutical research.* Its unique structural features,* combined with its reactivity,* make it a valuable tool for developing new drugs.* As our understanding*of its biological activities*and synthetic possibilities*continues*to grow,*so too will its importance*in addressing some*of today's most pressing medical challenges.*
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